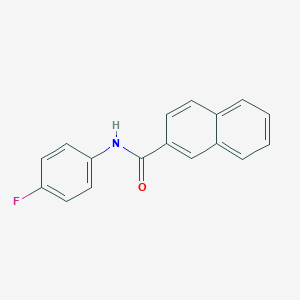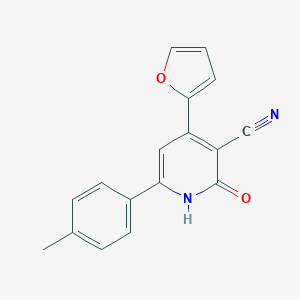
N-(4-fluorophenyl)naphthalene-2-carboxamide
Descripción general
Descripción
N-(4-fluorophenyl)naphthalene-2-carboxamide, commonly known as FENCAMFAM, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. FENCAMFAM is a synthetic compound that belongs to the class of naphthalene carboxamides, which have been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity : Compounds like N-(4-fluorophenyl)naphthalene-2-carboxamide have shown promising antimycobacterial activity. For instance, related naphthalene carboxanilides demonstrated significant activity against various Mycobacterium species, comparable or higher than standard drugs like rifampicin and isoniazid (Goněc et al., 2013).
Herbicidal and Antibacterial Properties : These compounds also exhibited herbicidal and antibacterial activity. They were tested for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts and showed effectiveness against strains like Staphylococcus aureus (Kos et al., 2013).
Synthesis Methods : Research on the synthesis of related fluorinated naphthoic acids provides insight into potential methods for synthesizing and modifying compounds like N-(4-fluorophenyl)naphthalene-2-carboxamide, which can be crucial for their application in various fields (Tagat et al., 2002).
Application in Organic Field Effect Transistors (OFETs) : Derivatives of naphthalene carboxamides, especially those containing fluorine atoms, have been used in the fabrication of OFETs. These materials displayed high decomposition temperature and low LUMO energy level, indicating stable electron transport, which is essential for electronic applications (Peng & Li, 2018).
Charge Transport Property Tuning : Variations in the substituted position of the fluorine atom on the molecular backbone of naphthalene diimides have been shown to significantly affect the material's charge transport behavior, which is critical for electronic device applications (Zhang et al., 2014).
Cytotoxic Activity in Cancer Research : Some naphthalene carboxamide derivatives have shown potent cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents. This property is particularly relevant for derivatives like N-(4-fluorophenyl)naphthalene-2-carboxamide, which may possess similar biological activities (Deady et al., 2005).
Mecanismo De Acción
Target of Action
N-(4-Fluorophenyl)naphthalene-2-carboxamide, also known as N-(4-Fluorophenyl)-2-naphthamide, primarily targets monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, which are chemicals that transmit signals in the nervous system.
Mode of Action
This compound interacts with its targets through a potent, reversible, and competitive inhibitory mode of action . It binds to the active sites of the MAO and ChE enzymes, preventing them from interacting with their substrates. This results in the inhibition of the enzymes’ activity .
Biochemical Pathways
The inhibition of MAO and ChE enzymes affects the biochemical pathways involved in the metabolism of neurotransmitters. This can lead to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . The exact downstream effects can vary depending on the specific neurotransmitters involved and the physiological context.
Pharmacokinetics
The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The inhibition of MAO and ChE enzymes by N-(4-Fluorophenyl)naphthalene-2-carboxamide can lead to changes at the molecular and cellular levels. These changes can potentially alleviate symptoms associated with neurological conditions such as depression, anxiety, Parkinson’s disease (PD), and Alzheimer’s disease (AD) .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-15-7-9-16(10-8-15)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJHJQPKYMVIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)naphthalene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-N-(4-fluorophenyl)amine](/img/structure/B501385.png)
![1,3-benzothiazol-2-yl 3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide](/img/structure/B501387.png)
![3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B501388.png)
![7-(Methylthio)-3-(2-chlorobenzyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B501389.png)
![Allyl 7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B501390.png)
![3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B501391.png)
![1-(4-Bromophenyl)-2-[(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B501392.png)
![2-[(7,9-Dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B501395.png)

![3-allyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B501398.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B501401.png)
![1-Benzyl-3-[(Z)-phenylimino]indoline-2-one](/img/structure/B501403.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B501407.png)